![molecular formula C22H17FN4O B1231451 N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(2-fluorophenyl)quinazolin-4-yl]amino}phenyl)acetamide is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by 2-fluorophenyl and (3-acetamidophenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, an acetamide, a member of monofluorobenzenes and a substituted aniline.
Applications De Recherche Scientifique
Synthesis and Characterization
Antimicrobial Activity and Molecular Docking : This compound has been synthesized and evaluated for its antimicrobial activity against various bacterial strains like Staphylococcus aureus and Escherichia coli. Molecular docking studies have been used to suggest possible activity mechanisms (Antypenko et al., 2017).
Derivative Synthesis for Peptidomimetic Building Blocks : Derivatives of this compound have been synthesized for use as peptidomimetic building blocks, providing insights into their potential applications in medicinal chemistry (Marinko et al., 2000).
Pharmacological Investigations
Anti-inflammatory Activity : Research has been conducted on derivatives of this compound, demonstrating significant anti-inflammatory activity, indicating its potential application in developing anti-inflammatory medications (Sunder & Maleraju, 2013).
Antimalarial Activity and Quantitative Structure-Activity Relationships : Studies have explored its derivatives for antimalarial activity, with findings indicating correlation with structural properties of the compound. This research helps in understanding the compound's potential in antimalarial drug development (Werbel et al., 1986).
Antihistaminic Agents Development : Derivatives of this compound have been synthesized and tested for H1-receptor blocking activity, suggesting its utility in developing new antihistaminic agents (Alagarsamy et al., 2002).
Antimicrobial and Anticancer Potentials
Antimycobacterial and Anticancer Activities : Some derivatives have shown remarkable antimycobacterial and anticancer activities, highlighting their potential in treating these diseases (Patel et al., 2015).
DNA Photo-Disruptive Studies : Investigations into the photo-activity of certain derivatives towards DNA under UV irradiation have been conducted, suggesting their potential in photodynamic therapeutics (Mikra et al., 2022).
Structural and Synthetic Aspects
EGF Receptor Inhibitor Synthesis : The compound has been involved in the synthesis process of epidermal growth factor receptor inhibitors, demonstrating its role in the production of important pharmaceutical agents (Kumar et al., 2019).
Salt and Inclusion Compound Studies : Research on amide derivatives of the compound has provided insights into their structural aspects and properties when treated with different mineral acids, which is crucial in understanding their chemical behavior (Karmakar et al., 2007).
Propriétés
Formule moléculaire |
C22H17FN4O |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[3-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H17FN4O/c1-14(28)24-15-7-6-8-16(13-15)25-22-18-10-3-5-12-20(18)26-21(27-22)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,24,28)(H,25,26,27) |
Clé InChI |
RUQRRUCVPJNESH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






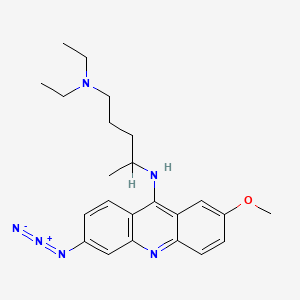
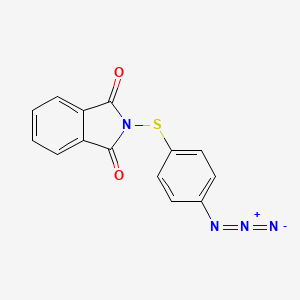
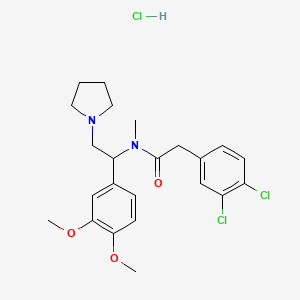

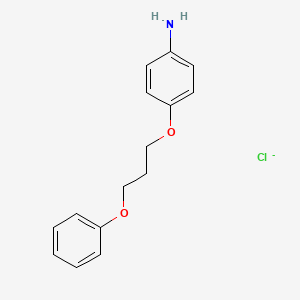
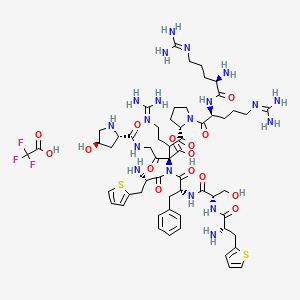
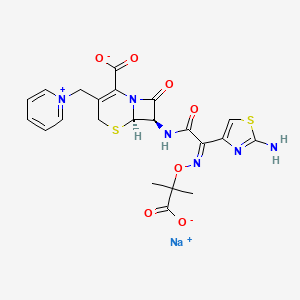
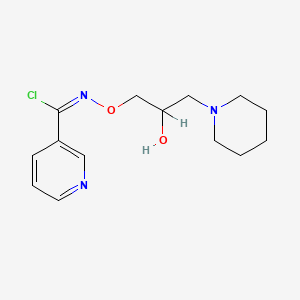
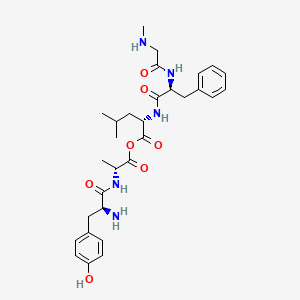
![5-Amino-1-(2-hydroxyethyl)-2-[[(6R,7R)-7-[[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1H-pyrazol-2-ium](/img/structure/B1231387.png)
